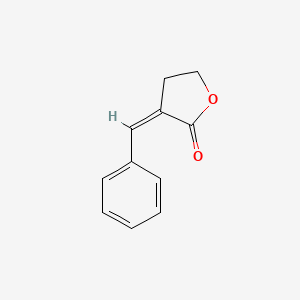

(E)-3-Benzylidenedihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-Benzylidenedihydrofuran-2(3H)-one is a heterocyclic compound with the molecular formula C11H10O2. It is characterized by a furan ring fused with a benzylidene group, making it a unique structure with significant biological and chemical properties.

Mecanismo De Acción

- The compound may impact multiple pathways, including:

- Antiviral Activity : Some indole derivatives exhibit antiviral properties . Further studies are needed to determine if 3-Benzylidene-Dihydro-Furan-2-One shares this activity.

- Anti-Inflammatory and Analgesic Effects : Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties . Investigating whether our compound exhibits similar effects is essential.

- Anticancer Potential : Substituted benzofurans (related to indoles) have shown significant anticancer activity . We should explore whether 3-Benzylidene-Dihydro-Furan-2-One follows suit.

Biochemical Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2-one under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with dihydrofuran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-Benzylidenedihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: Benzylidene carboxylic acid.

Reduction: Benzyl dihydrofuran.

Substitution: Halogenated benzylidene dihydrofuran.

Aplicaciones Científicas De Investigación

(E)-3-Benzylidenedihydrofuran-2(3H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new pharmaceuticals.

Medicine: Research has shown its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

Comparación Con Compuestos Similares

3-Benzylideneisobenzofuran-1-One: Similar in structure but with an isobenzofuran ring.

Benzofuran: A simpler structure with a furan ring fused to a benzene ring.

Dihydrobenzofuran: A reduced form of benzofuran with additional hydrogen atoms.

Uniqueness: (E)-3-Benzylidenedihydrofuran-2(3H)-one stands out due to its unique combination of a benzylidene group and a dihydrofuran ring, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

(E)-3-Benzylidenedihydrofuran-2(3H)-one, also known by its chemical identifier CID 914711, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.20 g/mol

- CAS Number : 6285-99-0

This compound features a furan ring with a benzylidene substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, particularly through the modulation of prostaglandin synthesis, which is critical in the inflammatory response.

- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers. It has been shown to inhibit the production of pro-inflammatory cytokines and decrease the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Antioxidant Properties

The compound's antioxidant capabilities have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression . The compound's structure suggests a potential for further derivatization to enhance its anticancer efficacy.

Case Studies and Research Findings

- In Vitro Studies on Cancer Cell Lines :

-

Inflammation Model :

- In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to control groups, supporting its potential as an anti-inflammatory agent.

Data Summary Table

Propiedades

IUPAC Name |

(3Z)-3-benzylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMVZSYTMJVEK-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.